Cas no 1601830-06-1 (3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid)

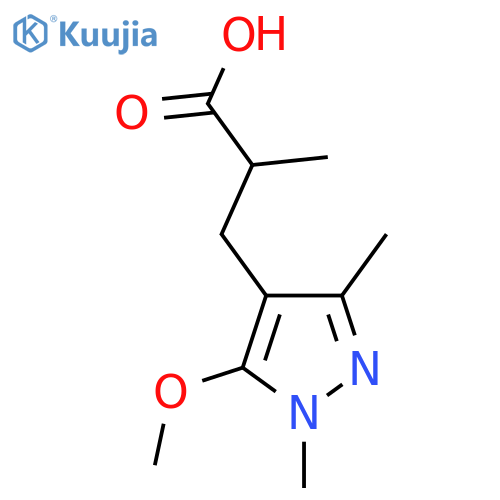

1601830-06-1 structure

商品名:3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

- 1601830-06-1

- EN300-1851425

-

- インチ: 1S/C10H16N2O3/c1-6(10(13)14)5-8-7(2)11-12(3)9(8)15-4/h6H,5H2,1-4H3,(H,13,14)

- InChIKey: MPJLFTVEIFNQIZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C(C)=NN1C)CC(C(=O)O)C

計算された属性

- せいみつぶんしりょう: 212.11609238g/mol

- どういたいしつりょう: 212.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 64.4Ų

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1851425-1.0g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 1g |

$1229.0 | 2023-06-01 | ||

| Enamine | EN300-1851425-2.5g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1851425-0.05g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1851425-5.0g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 5g |

$3562.0 | 2023-06-01 | ||

| Enamine | EN300-1851425-1g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 1g |

$770.0 | 2023-09-19 | ||

| Enamine | EN300-1851425-0.25g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1851425-0.5g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1851425-10.0g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 10g |

$5283.0 | 2023-06-01 | ||

| Enamine | EN300-1851425-0.1g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1851425-5g |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |

1601830-06-1 | 5g |

$2235.0 | 2023-09-19 |

3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1601830-06-1 (3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid) 関連製品

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量